molecular formula C7H15ClF3NO B1419268 (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1171876-76-8

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1419268
M. Wt: 221.65 g/mol
InChI Key: HZAZXQWTYAGIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1171876-76-8 . It has a molecular weight of 221.65 and its IUPAC name is 3-ethoxy-N-(2,2,2-trifluoroethyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride” is 1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H . This code can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

“(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a powder . It has a molecular formula of C7H15ClF3NO . The storage temperature is room temperature .

Scientific Research Applications

Application in Hydrogel Formation

Tris(2-(2-formylphenoxy)ethyl)amine, a related compound, was synthesized and evaluated as a cross-linker for chitosan hydrogels, showcasing pH- and thermo-responsive properties. These hydrogels demonstrate potential for targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).

Role in Fluorescence-Emitting Materials

A study developed water-soluble hyperbranched polysiloxanes containing primary amine groups, including those similar to (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine. These compounds exhibited bright blue fluorescence and have applications in creating novel fluorescent materials (Niu et al., 2016).

Interaction with Silica Surfaces

Research on the reaction of (3-aminopropyl)dimethylethoxysilane, a compound related to (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine, with silica surfaces, provided insights into its adsorption and reactivity, relevant for surface modification and coating applications (White & Tripp, 2000).

Use in Radiotracer Development

The development of cationic complexes, including a derivative of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine, was explored for potential use in myocardial perfusion imaging. These complexes showed promising results in biodistribution and imaging studies (He et al., 2006).

Synthesis of Imine Compounds

Tris(2,2,2-trifluoroethyl)borate, closely related to the compound , was used for the formation of various imines, demonstrating its utility in synthetic chemistry (Reeves et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZXQWTYAGIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.